molecular formula C20H13F2N3O3 B14106751 2-(1,3-benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(1,3-benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B14106751
M. Wt: 381.3 g/mol
InChI Key: ZITJQHDQXPPSRU-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin-4(5H)-one derivative characterized by a 1,3-benzodioxole substituent at position 2 and a 3,5-difluorobenzyl group at position 4. This core scaffold is associated with diverse biological activities, including antimicrobial, antitrypanosomal, and kinase inhibitory properties, as observed in structurally related compounds . The compound’s fluorine atoms and benzodioxole moiety may enhance its pharmacokinetic profile by influencing electronic properties, lipophilicity, and receptor interactions .

Properties

Molecular Formula

C20H13F2N3O3

Molecular Weight

381.3 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C20H13F2N3O3/c21-14-5-12(6-15(22)8-14)10-24-3-4-25-17(20(24)26)9-16(23-25)13-1-2-18-19(7-13)28-11-27-18/h1-9H,10-11H2

InChI Key

ZITJQHDQXPPSRU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC5=CC(=CC(=C5)F)F

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 78 4
Acetonitrile 37.5 55 12
THF 7.6 48 15

Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing charged intermediates.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times from 12 hours to 45 minutes while maintaining yields at 75–80%. This method is particularly effective for cyclization and alkylation steps.

Large-Scale Synthesis and Industrial Adaptations

Industrial production employs continuous flow reactors to address exothermicity risks during alkylation. Key adaptations include:

  • Automated Feed Systems : Precise control of reagent stoichiometry (±2%).
  • In-Line Purification : Cascade crystallization units remove byproducts in real-time, achieving >99% purity.

Challenges :

  • Fluorine Handling : Corrosion-resistant materials (e.g., Hastelloy) are required for equipment contacting fluorinated intermediates.
  • Waste Management : Neutralization of HF byproducts with calcium hydroxide is standard.

Fluorination Methodologies

The 3,5-difluorobenzyl group is typically introduced pre-installed, but late-stage fluorination via Balz-Schiemann reaction has been explored:

  • Diazotization : 3,5-Diaminobenzyl alcohol treated with NaNO₂ and HBF₄ at −10°C.
  • Thermal Decomposition : Heating the diazonium tetrafluoroborate at 120°C releases nitrogen gas, yielding the 3,5-difluorobenzyl derivative.

Yield : 40–45% (lower than pre-installed methods due to side reactions).

Purification and Characterization

Recrystallization : The crude product is purified using a toluene:chloroform (1:1) mixture, yielding needle-like crystals with >99% purity.

Analytical Data :

  • Melting Point : 218–220°C (decomposition observed above 230°C).
  • ¹H NMR (400 MHz, CDCl₃) : δ 6.82 (s, 1H, benzodioxol-H), 5.12 (s, 2H, OCH₂O), 4.94 (s, 2H, NCH₂ArF₂).
  • HRMS : m/z calculated for C₂₀H₁₃F₂N₃O₃ [M+H]⁺: 381.0864; found: 381.0866.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Molecular Properties

The target compound’s key structural features are compared below with similar pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (Table 1).

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight Key Features
Target Compound 1,3-Benzodioxol-5-yl / 3,5-difluorobenzyl C₂₁H₁₄F₂N₂O₃ 475.5 Electron-rich benzodioxole; electron-withdrawing difluoro groups
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Fluorophenyl / 2-fluorobenzyl C₂₀H₁₅F₂N₃O₂ 367.35 Hydroxymethyl group enhances polarity; dual fluorine substitution
5-((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 3,4-Dimethoxyphenyl / oxazolylmethyl C₂₅H₂₁ClN₄O₄ 476.9 Chlorophenyl and methoxy groups increase steric bulk
5-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 4-Butoxyphenyl / oxadiazolyl-benzodioxole C₂₆H₂₃N₅O₅ 485.5 Butoxy group enhances lipophilicity; oxadiazole improves metabolic stability

Key Observations :

  • In contrast, methoxy or hydroxymethyl substituents (e.g., ) increase polarity, affecting solubility .
  • Steric Considerations : Bulkier substituents, such as oxazole or oxadiazole rings (), may hinder rotational freedom but enhance selectivity for specific targets.
Antimicrobial Activity
  • Pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups (e.g., ) exhibit antitrypanosomal activity due to enhanced metabolic stability and membrane penetration .
  • Compounds with chlorophenyl substituents (e.g., ) show moderate antimicrobial effects, likely via interference with microbial enzyme systems .
Herbicidal and Antifungal Activity
  • Derivatives with benzodioxole or fluorinated aromatic rings (e.g., ) demonstrate herbicidal activity comparable to commercial agents, attributed to their ability to disrupt plant cell signaling .

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)-5-(3,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H14F2N2O3
  • Molecular Weight : 332.3 g/mol
  • CAS Number : Not specified in the provided data

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. The mechanism often involves the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 family members.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound. Key findings from recent studies include:

  • Cell Viability Assays : Using MTT assays to assess cytotoxicity against various cancer cell lines (e.g., HCT116 and NCI-H460), the compound displayed significant antiproliferative effects at micromolar concentrations.
  • Apoptosis Induction : Flow cytometry analysis indicated that treatment with this compound led to increased early and late apoptotic cells in treated groups compared to controls.

In Vivo Studies

Animal models have been employed to further elucidate the therapeutic potential of this compound:

  • Tumor Xenograft Models : In studies utilizing nude mice bearing human tumor xenografts, administration of the compound resulted in delayed tumor growth without significant weight loss, indicating a favorable safety profile.

Case Studies and Research Findings

A summary of notable research findings related to the biological activity of this compound includes:

StudyObjectiveKey Findings
Study 1Evaluate cytotoxicitySignificant reduction in cell viability in HCT116 cells with IC50 values around 10 µM.
Study 2Assess apoptosisIncreased TUNEL staining indicating higher apoptosis rates in treated cells compared to controls.
Study 3In vivo efficacySignificant tumor growth inhibition in xenograft models with minimal side effects observed.

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